1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone
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Overview
Description
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone is an organic compound with a complex structure that includes both hydroxyl and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone typically involves a multi-step process. One common method includes the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with 4-methylthiophenol in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups play crucial roles in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the compound’s biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Bis(4-hydroxy-3,5-dimethylphenyl) sulfone: This compound shares similar structural features but differs in its functional groups and reactivity.
4-Hydroxy-3,5-dimethylphenyl benzoate: Another related compound with distinct applications and properties.
Uniqueness
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone is unique due to its combination of hydroxyl and sulfanyl groups, which confer specific reactivity and potential applications that are not shared by its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methylphenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-11-4-6-15(7-5-11)20-10-16(18)14-8-12(2)17(19)13(3)9-14/h4-9,19H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBPBFMJLNZSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2=CC(=C(C(=C2)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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